
Technical Support Center: The Impact of Cell
Passage Number on Transfection Success

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
AKT2 Human Pre-designed siRNA

Set A

Cat. No.: B15567197 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) regarding the influence of cell passage number on transfection efficiency.

Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common issue in cell culture experiments. Before optimizing

transfection reagents and DNA concentrations, it is crucial to consider the impact of cell

passage number. This guide provides a systematic approach to troubleshooting transfection

problems related to cell passage.

Problem: Consistently low or decreasing transfection efficiency over time.
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Potential Cause Recommended Action Expected Outcome

High Cell Passage Number

Use cells with a lower passage

number (ideally <30

passages).[1] Thaw a fresh vial

of low-passage cells from your

cell bank.

Improved and more consistent

transfection efficiency.

Cellular Senescence

Observe cell morphology for

signs of senescence (e.g.,

enlarged, flattened cells).

Perform a senescence-

associated β-galactosidase

assay.

Confirmation of senescence,

indicating the need to use

lower passage cells.

Altered Cellular Pathways

High passage numbers can

alter endocytosis and activate

stress responses, hindering

DNA uptake and expression.[2]

[3]

Using lower passage cells will

ensure these pathways are

functioning optimally for

transfection.

Inconsistent Passaging

Technique

Follow a standardized cell

passaging protocol

meticulously. Avoid over-

trypsinization and ensure

gentle handling of cells.

Consistent cell health and

behavior, leading to more

reproducible transfection

results.

Frequently Asked Questions (FAQs)
Q1: What is a cell passage number and why is it important for transfection?

A passage number refers to the number of times a cell line has been subcultured (i.e.,

harvested and re-seeded into a new culture vessel).[4] This number is critical because as cells

are repeatedly passaged, they can undergo significant changes in their characteristics. These

alterations include changes in morphology, growth rate, protein expression, and genetic drift, all

of which can negatively impact transfection success.[4][5][6]

Q2: What is considered a "high" passage number?
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The definition of a "high" passage number can vary depending on the cell line.[5][6] However, a

general recommendation is to use cells for transfection that have undergone fewer than 30

passages.[1] For some sensitive or primary cell lines, this number may be even lower. It is

crucial to establish a specific passage number range for your particular cell line and

experiments to ensure reproducibility.[5]

Q3: How does high passage number specifically affect transfection efficiency?

High passage numbers can lead to a decline in transfection efficiency through several

mechanisms:

Reduced Cell Health and Viability: Continuous passaging can lead to cellular stress and

senescence, making cells less robust and less receptive to the introduction of foreign DNA.

[2]

Altered Gene and Protein Expression: Changes in the expression of proteins involved in

DNA uptake (endocytosis), intracellular trafficking, and nuclear import can directly hinder the

transfection process.[4]

Changes in Cell Morphology and Proliferation: Senescent cells are often larger and have a

slower growth rate, which can affect the efficiency of DNA delivery into the nucleus.[2]

Actively dividing cells generally exhibit better transfection uptake.[1]

Q4: Can I rescue a high-passage cell line that is showing poor transfection efficiency?

Unfortunately, it is generally not possible to reverse the effects of high passage number. The

most reliable solution is to discard the high-passage culture and start a new culture from a low-

passage frozen stock. This practice ensures experimental consistency and the reliability of your

results.

Q5: What are the best practices for maintaining cell lines to ensure optimal transfection?

Establish a Cell Banking System: Create a master cell bank and a working cell bank with

low-passage cells.

Keep Detailed Records: Accurately record the passage number for each cell culture.
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Regularly Start Fresh Cultures: Thaw a new vial from your working cell bank after a defined

number of passages.

Monitor Cell Health: Regularly observe cell morphology and growth rates to detect any signs

of deterioration.

Use a Consistent Passaging Protocol: Adhere to a standardized protocol for subculturing

your cells.

Data Presentation
The following tables summarize the generally observed trend of decreasing transfection

efficiency with increasing cell passage number for common cell lines. Note that specific

efficiencies can vary based on the transfection reagent, plasmid, and experimental conditions.

Table 1: Impact of Passage Number on Transfection Efficiency of HEK-293s Cells

Passage Number Transfection Efficiency (%)

Early Passage (<10) ~70%

Mid Passage (10-30) Decreasing

Late Passage (>30) Significantly Lower

Source: Adapted from a study on the impact of passage number on transfectability of HEK-

293s cells.

Table 2: Representative Impact of Passage Number on Transfection Efficiency for HeLa and

CHO Cells

Cell Line Low Passage (<20) High Passage (>40)

HeLa High Low to Moderate

CHO High Low to Moderate
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Disclaimer: This table represents a generally observed trend. Actual transfection efficiencies

can vary significantly.

Experimental Protocols
1. Protocol for Passaging Adherent Cells

This protocol outlines the basic steps for subculturing adherent cell lines.

Materials:

Complete growth medium (pre-warmed to 37°C)

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Trypsin-EDTA (pre-warmed to 37°C)

Sterile serological pipettes

Sterile centrifuge tubes

New sterile culture flasks/plates

Procedure:

Aspirate the spent culture medium from the flask.

Gently wash the cell monolayer with PBS to remove any residual serum.

Aspirate the PBS.

Add a small volume of Trypsin-EDTA to cover the cell monolayer.

Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.

Observe the cells under a microscope to confirm detachment. Gently tap the flask to

dislodge any remaining adherent cells.

Add complete growth medium to the flask to inactivate the trypsin.
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Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer the cell suspension to a sterile centrifuge tube.

Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth

medium.

Determine the cell concentration and seed new culture vessels at the desired density.

Incubate the new cultures at 37°C in a humidified incubator with 5% CO2.

2. Protocol for Lipid-Mediated Transfection (General)

This protocol provides a general guideline for transient transfection of adherent cells using a

lipid-based reagent. Always refer to the manufacturer's specific instructions for your chosen

reagent.

Materials:

Healthy, actively dividing cells at the optimal passage number

High-quality plasmid DNA

Lipid-based transfection reagent

Serum-free medium (e.g., Opti-MEM™)

Complete growth medium

Sterile microcentrifuge tubes

Procedure:

Cell Seeding: The day before transfection, seed cells in a culture plate so that they reach 70-

90% confluency at the time of transfection.

DNA Dilution: In a sterile tube, dilute the plasmid DNA in serum-free medium.
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Transfection Reagent Dilution: In a separate sterile tube, dilute the lipid-based transfection

reagent in serum-free medium.

Complex Formation: Combine the diluted DNA and the diluted transfection reagent. Mix

gently and incubate at room temperature for the time recommended by the manufacturer

(typically 5-20 minutes) to allow for the formation of DNA-lipid complexes.

Transfection: Add the DNA-lipid complexes dropwise to the cells in the culture plate. Gently

rock the plate to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

Post-Transfection: After the incubation period, you can change the medium if necessary and

then proceed with your downstream analysis (e.g., gene expression analysis, protein

analysis).

Mandatory Visualization
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Caption: Logical workflow of how high cell passage number leads to reduced transfection

success.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15567197?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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